molecular formula C22H19ClN4O2 B3000265 N-(4-chlorophenethyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide CAS No. 941920-62-3

N-(4-chlorophenethyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide

Katalognummer: B3000265
CAS-Nummer: 941920-62-3
Molekulargewicht: 406.87
InChI-Schlüssel: WDAIMRIRZPECOA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound N-(4-chlorophenethyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide belongs to the pyrazolo-pyrazine acetamide family, characterized by a fused bicyclic pyrazolo[1,5-a]pyrazin-4-one core linked to an acetamide group.

Key structural features include:

  • Pyrazolo[1,5-a]pyrazin-4-one core: A planar heterocyclic system with hydrogen-bonding capabilities at the carbonyl oxygen.
  • 2-Phenyl substituent: Enhances lipophilicity and π-π stacking interactions.

Eigenschaften

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN4O2/c23-18-8-6-16(7-9-18)10-11-24-21(28)15-26-12-13-27-20(22(26)29)14-19(25-27)17-4-2-1-3-5-17/h1-9,12-14H,10-11,15H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDAIMRIRZPECOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NCCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-(4-chlorophenethyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide is a compound with a complex molecular structure characterized by a pyrazolo[1,5-a]pyrazine core. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C22H19ClN4O2
  • Molecular Weight : 406.9 g/mol
  • CAS Number : 941920-62-3

Anticancer Properties

Research indicates that compounds in the pyrazolo[1,5-a]pyrazine class exhibit significant anticancer activity. A related study demonstrated that derivatives of pyrazolo[1,5-a]pyrazine could inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. The exact mechanisms involve the modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways, which are crucial in cancer cell proliferation and survival .

Anti-inflammatory Effects

This compound has also been studied for its anti-inflammatory properties. It was found to inhibit the production of pro-inflammatory cytokines in vitro, suggesting a potential application in treating inflammatory diseases. This effect is likely mediated through the suppression of NF-kB activation, which plays a pivotal role in the inflammatory response .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : It may act as an inhibitor of enzymes involved in cancer progression and inflammation.
  • Receptor Modulation : The compound could modulate receptors associated with pain and inflammation, thereby reducing symptoms .

Case Studies

StudyFindingsImplications
Study 1 Demonstrated significant inhibition of osteoclastogenesis in vitro.Suggests potential use in osteoporosis treatment.
Study 2 Showed anti-inflammatory effects through cytokine suppression.Indicates therapeutic potential for inflammatory disorders.

Research Findings

Recent studies have highlighted the compound's potential as a therapeutic agent. For instance:

  • A study reported that derivatives similar to this compound exhibited selective toxicity towards cancer cells while sparing normal cells, which is a desirable trait for anticancer drugs .
  • Another investigation into its anti-inflammatory properties revealed that it effectively reduced edema in animal models when administered at specific dosages .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The table below compares the target compound with structurally related analogs:

Compound Name / ID Molecular Weight Substituents (Pyrazine Core / Acetamide) logP H-Bond Donors H-Bond Acceptors Key References
N-(4-chlorophenethyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide (Target) ~422.9* 2-Ph / N-(4-Cl-phenethyl) ~3.5† 1 6
N-(4-chlorophenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide (G419-0349) 422.87 2-(4-EtO-Ph) / N-(4-Cl-Ph) 3.5039 1 6
N-(4-Chlorobenzyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide (CAS 941963-25-3) ~403.8† 2-Ph / N-(4-Cl-benzyl) ~3.2‡ 1 5
N-(3-methoxyphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide (G419-0012) 374.4 2-Ph / N-(3-MeO-Ph) ~2.8‡ 1 6
2-[2-(4-chlorophenyl)-4-oxo-4H-pyrazolo[1,5-a]pyrazin-5-yl]-N-(2,3-dimethylphenyl)acetamide (1242868-13-8) 419.9† 2-(4-Cl-Ph) / N-(2,3-diMe-Ph) ~3.8‡ 1 5

*Estimated based on molecular formula; †Calculated using similar analogs; ‡Predicted from substituent contributions.

Key Observations :

  • Substituent Effects: The 4-chlorophenethyl group (target compound) increases lipophilicity (logP ~3.5) compared to the 4-chlorobenzyl analog (logP ~3.2), likely due to the extended alkyl chain. Ethoxy substitution on the pyrazine core (G419-0349) improves solubility (logSw = -4.03) but reduces logP marginally compared to phenyl analogs .
  • Hydrogen-Bonding Capacity: All compounds share one H-bond donor (amide NH) and 5–6 acceptors (pyrazine carbonyl, amide carbonyl, and ether/chlorine substituents).
Enzyme Inhibition
  • MAO-B and Cholinesterase Inhibition: Pyrazolo-pyrazine acetamides structurally resemble N-[5-(acetyloxy)-2-(4-chlorophenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]quinoxalin-7-yl]acetamide (IC₅₀ = 0.028 µM for MAO-A), highlighting the role of the 4-chlorophenyl group in enhancing selectivity . The target compound’s chlorophenethyl side chain may similarly improve MAO-B affinity, as seen in safinamide analogs .
Antimicrobial and Antifungal Activity
  • Triazolo-pyrazine derivatives (e.g., compounds 9a and 9e in ) with chlorophenyl substituents exhibit potent antifungal activity (MIC < 1 µg/mL). The target compound’s 2-phenyl and 4-chlorophenethyl groups may confer similar properties .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.